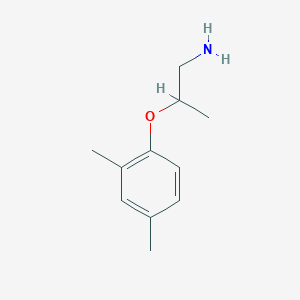![molecular formula C25H23NS3 B14268581 9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene CAS No. 138197-19-0](/img/structure/B14268581.png)
9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene is a chemical compound known for its unique structure and properties. It belongs to a class of compounds that exhibit thermally activated delayed fluorescence (TADF), making it significant in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[44]non-7-ene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of functionalized compounds .
科学的研究の応用
9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene has several scientific research applications:
Chemistry: It is used as a model compound to study TADF and related photophysical phenomena.
Biology: The compound’s fluorescence properties make it useful in bioimaging and fluorescence microscopy.
Industry: Significant in the development of OLEDs and other organic electronic devices.
作用機序
The mechanism of action of 9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene involves its ability to undergo TADF. This process allows the compound to harvest triplet excitons and convert them into singlet excitons, resulting in delayed fluorescence. The molecular targets and pathways involved include the interaction between the donor and acceptor moieties within the molecule, facilitating reverse intersystem crossing (RISC) and enhancing fluorescence efficiency .
類似化合物との比較
Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine-2,4,6-triphenyl-1,3,5-triazine (DMAC-TRZ): Another TADF compound with similar photophysical properties.
4-(dicyanomethylene)-2-t-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran (DCJTB): Used in OLEDs as a fluorescent emitter.
Uniqueness
9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene is unique due to its specific spiro structure, which contributes to its distinct photophysical properties and high efficiency in TADF applications. Its ability to undergo efficient reverse intersystem crossing sets it apart from other similar compounds .
特性
CAS番号 |
138197-19-0 |
|---|---|
分子式 |
C25H23NS3 |
分子量 |
433.7 g/mol |
IUPAC名 |
4,4-dimethyl-2,9,9-triphenyl-1,6,8-trithia-3-azaspiro[4.4]non-2-ene |
InChI |
InChI=1S/C25H23NS3/c1-23(2)25(29-22(26-23)19-12-6-3-7-13-19)24(27-18-28-25,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,18H2,1-2H3 |
InChIキー |
NWEFSTMDQJPNIC-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(C(SCS2)(C3=CC=CC=C3)C4=CC=CC=C4)SC(=N1)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


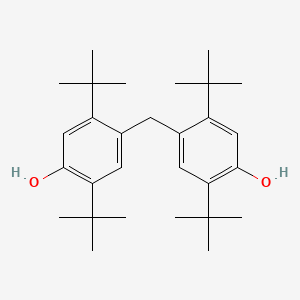
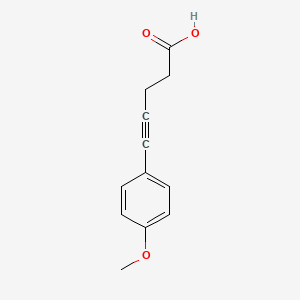
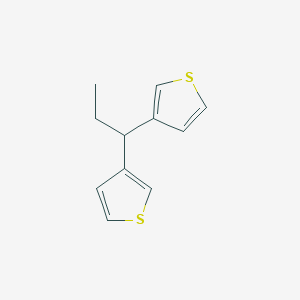
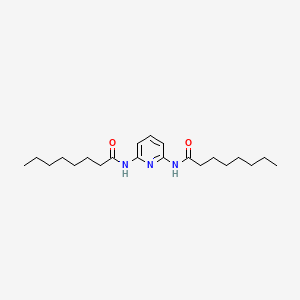
![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)
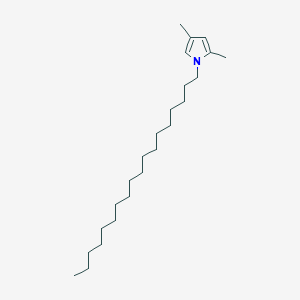
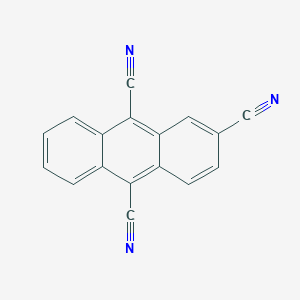
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)
![2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene](/img/structure/B14268562.png)
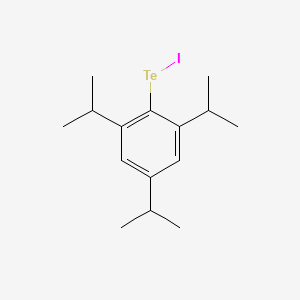
![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)
![4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol](/img/structure/B14268574.png)
